L-Leucine-1-13C is a stable isotope-labeled form of the essential branched-chain amino acid L-leucine. It is classified as a non-radioactive isotopic tracer used in metabolic research to study protein synthesis and breakdown, amino acid metabolism, and related physiological processes [, , , , , , , ].
L-Leucine-1-13C can be synthesized from natural sources or produced synthetically. It is classified under amino acids and is primarily used in biochemical research, particularly in studies involving nuclear magnetic resonance spectroscopy and metabolic tracing. The compound's Chemical Abstracts Service (CAS) number is 74292-94-7, and it is recognized for its high purity levels, often exceeding 98% in commercial preparations .
The synthesis of L-Leucine-1-13C typically involves the incorporation of carbon-13 into precursor molecules during the chemical synthesis of L-Leucine. Common methods include:
L-Leucine-1-13C retains the same molecular structure as L-Leucine, with the only difference being the substitution of one carbon atom with carbon-13. Its molecular formula can be represented as , with a molecular weight of approximately 132.17 g/mol. The presence of carbon-13 allows for enhanced detection capabilities in spectroscopic analyses, particularly in nuclear magnetic resonance spectroscopy where it serves as a tracer .
The structural characteristics include:
L-Leucine-1-13C participates in several chemical reactions similar to its non-labeled counterpart:
L-Leucine-1-13C primarily interacts with the mammalian target of rapamycin signaling pathway, a crucial regulator of cell growth and metabolism.
The compound enhances the affinity for glucagon-like peptide 4 (GLP-4), influencing insulin secretion and metabolic processes.
The activation of the mTOR signaling pathway leads to increased protein synthesis, cell growth, and proliferation. This mechanism is vital for understanding metabolic disorders and muscle recovery following exercise .
L-Leucine-1-13C has diverse applications across several scientific fields:
Utilized in clinical research to investigate disorders related to amino acid metabolism, including conditions like diabetes and muscle-wasting diseases .
Applied in the production of labeled compounds for pharmaceutical research and development purposes .
L-Leucine-1-¹³C is synthesized via extrinsic labeling, where precursors like ¹³C-enriched pyruvate or α-ketoisovalerate are incorporated into microbial or enzymatic systems. Intrinsic labeling instead relies on photosynthetic organisms (e.g., algae) grown in ¹³CO₂-enriched environments, but this introduces isotopic scrambling in branched-chain amino acids due to metabolic complexity. The extrinsic approach achieves >98% positional specificity at the carboxyl carbon (C-1) by leveraging bacterial transaminases to convert ¹³C-labeled α-ketoisocaproate to L-Leucine-1-¹³C [3] [5].
Purification employs multi-step chromatography to eliminate isotopic dilution:
Table 1: Analytical Techniques for Quality Assessment of L-Leucine-1-¹³C
Parameter | Method | Acceptance Criterion | Purpose |
---|---|---|---|
Isotopic Enrichment | GC-IRMS | ≥98% [1-¹³C] | Quantifies ¹³C abundance |
Positional Purity | LC-MS/MS (CID fragments) | No ¹³C in M+1 fragments | Confirms C-1 specificity |
Chemical Purity | HPLC-UV/ELSD | ≥99.0% | Detects non-isotopic contaminants |
Tracer design for metabolic flux analysis (MFA) requires matching isotopic labeling patterns to biological questions. Single-tracer experiments using L-Leucine-1-¹³C quantify protein synthesis rates but lack pathway resolution. Multi-tracer approaches resolve this: co-infusing [¹³C₆]glucose with L-Leucine-1-¹³C distinguishes leucine’s anabolic (protein incorporation) and catabolic (oxidation) fluxes via mass isotopomer distributions (MIDs) in plasma or tissue [6] [8].
The Elementary Metabolite Unit (EMU) framework optimizes tracer selection by simulating MID responses to flux perturbations. For leucine metabolism, EMU modeling revealed that:
Table 2: Tracer Selection Framework for Leucine Metabolic Studies
Metabolic Query | Optimal Tracer | Rationale |
---|---|---|
Whole-body protein turnover | L-Leucine-1-¹³C | Direct precursor; quantifies ¹³CO₂ from oxidation |
Mitochondrial metabolism | L-Leucine-1-¹³C + [U-¹³C]glucose | Glucose labels TCA intermediates; leucine traces oxidation |
Tissue-specific synthesis | L-Leucine-1-¹³C + [²H₃]leucine | Multi-isotope differentiation of tissue pools |
Positional labeling of leucine dictates flux resolution. The C-1 carboxyl group enables:
For dynamic flux analysis, INST-MFA leverages early time-point labeling of downstream metabolites. L-Leucine-1-¹³C’s MID in α-ketoisocaproate (its transamination product) reveals mitochondrial oxidation rates within minutes. Compartmental modeling further resolves tissue-specific fluxes; e.g., ¹³C enrichment in plasma vs. muscle leucine distinguishes hepatic and skeletal muscle proteolysis [2] [6]. In solid-state NMR, methyl-group labeling (e.g., L-Leucine-¹³CH₃) is preferred for structural studies, but C-1 labeling remains optimal for kinetic assays due to minimal isotope dilution from endogenous pools [5].
Table 3: Position-Specific Advantages of ¹³C-Leucine Isotopologues
Isotopologue | Flux Parameter | Sensitivity Advantage |
---|---|---|
L-Leucine-1-¹³C | Oxidation (decarboxylation) | Direct ¹³CO₂ capture; no correction for dilution |
L-Leucine-[¹³C₆] | Turnover kinetics | Higher MS signal-to-noise for M+6 isotopomer |
L-Leucine-2-¹³C | Transamination | Tracks reversible exchange with α-ketoacids |
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